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molecular formula C7H14O B165703 4-Methylcyclohexanol CAS No. 589-91-3

4-Methylcyclohexanol

Cat. No. B165703
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969629B2

Procedure details

In a four necked flask (2 L) sufficiently dried, substituted with nitrogen, and equipped with a dropping funnel, Dimroth condenser tube, thermometer and stirring blade, resorcinol (110 g, 1.0 mol), 4-methylcyclohexanol (114 g, 1.0 mol) and triphenylphosphine (393 g, 1.5 mol) were dissolved in dried tetrahydrofuran (500 ml) under a nitrogen gas stream, and a mixed solution of diisopropyl azodicarboxylate (269 g, 1.3 mol) and dried tetrahydrofuran (400 ml) was dropped for 1 hour while cooling with iced saline solution. Next, it was stirred at room temperature for 12 hours. After the reaction terminated, 30% hydrogen peroxide (200 ml) was dropped through the dropping funnel for 10 minutes, then the reaction solution was dissolved in 2 L toluene, and washed three times with 1 L water. Toluene was distilled away by evaporation, and the residue was purified by column chromatography using hexane and ethyl acetate as developing solvents, to obtain a red brown objective product (hereinafter, referred to as R-2A) (45.0 g, 22% yield, 97% GC purity).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
393 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][CH:10]1[CH2:15][CH2:14][CH:13](O)[CH2:12][CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[CH3:9][CH:10]1[CH2:15][CH2:14][CH:13]([O:2][C:1]2[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
114 g
Type
reactant
Smiles
CC1CCC(CC1)O
Name
Quantity
393 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
269 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Next, it was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four necked flask (2 L) sufficiently dried
CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel, Dimroth condenser tube
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with iced saline solution
CUSTOM
Type
CUSTOM
Details
After the reaction terminated
ADDITION
Type
ADDITION
Details
30% hydrogen peroxide (200 ml) was dropped through the dropping funnel for 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
the reaction solution was dissolved in 2 L toluene
WASH
Type
WASH
Details
washed three times with 1 L water
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled away by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain a red brown objective product (hereinafter,

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1CCC(CC1)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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